In Silico COX-2 Binding Affinity
In an in silico molecular docking study evaluating the anti-inflammatory potential of compounds from Lannea coromandelica, 3-hydroxy-4',5,7-trimethoxyflavanone was assessed for binding to the cyclooxygenase-2 (COX-2) active site using Autodock software [1]. The compound exhibited measurable affinity for COX-2; however, its binding energy was lower (i.e., less favorable) than that of the native COX-2 ligand, indicating modest direct COX-2 inhibitory potential relative to endogenous substrates [1]. No quantitative binding affinity data (e.g., ΔG in kcal/mol) were provided for direct comparator flavonoids in this study, limiting cross-compound ranking [1].
| Evidence Dimension | COX-2 binding affinity (molecular docking) |
|---|---|
| Target Compound Data | Qualitative binding observed; lower affinity than native ligand |
| Comparator Or Baseline | Native COX-2 ligand |
| Quantified Difference | Not quantified (qualitative assessment only) |
| Conditions | In silico molecular docking using Autodock; COX-2 as target receptor |
Why This Matters
This evidence establishes that the compound engages COX-2, a validated anti-inflammatory target, but does not support a claim of superior COX-2 inhibition versus other flavonoids; users requiring potent COX-2 inhibition should verify activity in orthogonal assays.
- [1] Garuda - Garba Rujukan Digital. Studi in silico senyawa 3-hydroxy-4',5,7-trimethoxyflavanone terhadap COX-2. Kementerian Pendidikan, Kebudayaan, Riset, dan Teknologi, 2023. View Source
